molecular formula C15H10OS B096535 2-phenyl-4h-chromene-4-thione CAS No. 5465-04-3

2-phenyl-4h-chromene-4-thione

Cat. No.: B096535
CAS No.: 5465-04-3
M. Wt: 238.31 g/mol
InChI Key: BWAGQNPYTNMEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4H-chromene-4-thione is a chemical compound based on the versatile 4H-chromene (benzopyran) scaffold, where the oxygen-based carbonyl group (C=O) typical of chromones is replaced by a thiocarbonyl group (C=S). Chromene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . Researchers can utilize this thione analog to explore structure-activity relationships (SAR), particularly investigating how the thiocarbonyl group influences electronic properties, hydrogen bonding, and interactions with biological targets compared to the more common ketone-containing flavones (2-phenyl-4H-chromen-4-ones) . The chromene core is a key template in drug discovery, with derivatives demonstrating potent biological profiles, including anticancer activity through mechanisms such as tubulin polymerization inhibition and induction of apoptosis, anticonvulsant, antimicrobial, and anticholinesterase effects . The specific 2-phenyl substitution is a common feature in many bioactive molecules, and the presence of the sulfur atom in the 4-thione group may offer unique reactivity and coordination potential with metalloenzymes or other cellular targets . This compound is intended for use in chemical biology and pharmaceutical research to develop novel therapeutic leads and probe biological mechanisms. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5465-04-3

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

2-phenylchromene-4-thione

InChI

InChI=1S/C15H10OS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H

InChI Key

BWAGQNPYTNMEJP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2

Other CAS No.

5465-04-3

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Phenyl 4h Chromene 4 Thione and Its Derivatives

Classical Synthetic Approaches to 2-Phenyl-4H-chromene-4-thione

The traditional methods for synthesizing this compound have laid the groundwork for further advancements in the field. These approaches primarily involve cyclization reactions and the thionation of existing chromone (B188151) frameworks.

Cyclization Reactions of 2-Hydroxyacetophenone (B1195853) Derivatives with Thiourea (B124793)

A foundational one-pot method for the synthesis of this compound involves the cyclization of a 2-hydroxyacetophenone derivative with thiourea in a basic medium. The reaction typically proceeds by the nucleophilic attack of the thiol group of thiourea on the carbonyl carbon of the 2-hydroxyacetophenone, followed by an intramolecular cyclization. This method is valued for its simplicity and the direct formation of the thiochromene ring system.

For instance, the reaction of 2-hydroxyacetophenone with thiourea in the presence of a base like sodium hydroxide (B78521) in a solvent such as ethanol, followed by heating under reflux, can yield this compound. The purity of the resulting product is often high, exceeding 90%.

A similar strategy involves the base-mediated annulation of ortho-hydroxychalcones with sulfur-containing reagents like thiourea. Optimization of this reaction often involves adjusting the solvent, temperature, and the specific base used to maximize the yield and purity of the final product.

Thionation of Chromen-4-ones using Phosphorous Pentasulfide or Lawesson's Reagent

One of the most common and widely utilized methods for the synthesis of 4-thioflavones is the thionation of the corresponding flavones (2-phenyl-4H-chromen-4-ones). researchgate.net This transformation involves the replacement of the carbonyl oxygen atom at the C-4 position of the chromone ring with a sulfur atom. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most frequently employed thionating agents for this purpose. researchgate.nettandfonline.com

The reaction is typically carried out by heating the flavone (B191248) with either phosphorus pentasulfide or Lawesson's reagent in a high-boiling inert solvent such as toluene (B28343) or xylene. researchgate.net Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases. researchgate.net The mechanism of thionation with Lawesson's reagent is believed to involve a nucleophilic attack of the reagent on the carbonyl group.

A facile and relatively inexpensive method has been developed using phosphorus pentasulfide in the presence of sodium hydrogen carbonate, which has been shown to produce a variety of substituted 4-thioflavones in high yields. researchgate.net This method has been successfully applied to synthesize both known and novel 4-thioflavone derivatives. researchgate.net

Thionating ReagentPrecursorProductYieldReference
Phosphorus Pentasulfide & Sodium Hydrogen Carbonate4'-Methylflavone4'-Methyl-4-thioflavone80% researchgate.net
Phosphorus Pentasulfide & Sodium Hydrogen Carbonate6-Chloro-2'-iodoflavone6-Chloro-2'-iodo-4-thioflavone82% researchgate.net
Lawesson's Reagent3-Aroylflavone3-Aroyl-4-thioflavoneNot Specified colab.ws
Lawesson's ReagentFlavoneThis compoundNot Specified iiarjournals.org

Contemporary and Advanced Synthetic Techniques

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and versatile synthetic methods for this compound and its derivatives. These modern techniques often offer advantages such as shorter reaction times, higher yields, and greater functional group tolerance.

Microwave-Assisted Synthesis for Enhanced Efficiency and Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com This technique has been successfully applied to the synthesis of thioflavones, leading to significant reductions in reaction times and often improved yields compared to conventional heating methods. mdpi.com

For example, the microwave-assisted synthesis of a derivative, 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione, was achieved by irradiating a mixture of 2-hydroxy-5-ethyl-6-methoxyacetophenone, phenylacetic acid, and thiourea in dimethylformamide (DMF) at 150°C for 30 minutes, resulting in an 82% yield. This represents a substantial improvement in efficiency over traditional heating methods which can take several hours.

Microwave irradiation has also been employed in the thionation of flavones using Lawesson's reagent, providing a rapid and efficient route to 4-thioflavones. researchgate.net The use of microwave heating in conjunction with solid-supported reagents, such as silica (B1680970) gel supported P₄S₁₀, has also been explored for the thionation of heterocycles in solventless systems, aligning with the principles of green chemistry. tandfonline.com

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized organic synthesis, and the preparation of chromene derivatives is no exception. organic-chemistry.org While direct transition metal-catalyzed synthesis of this compound itself is less commonly reported, related methodologies for the synthesis of the precursor flavones are abundant. These flavones can then be subjected to thionation as described previously.

For instance, palladium-catalyzed reactions have been used for the synthesis of the flavone scaffold. organic-chemistry.org Additionally, rhodium(III)-catalyzed C-H amidation of thiochromone (B8434766) analogues has been reported to produce C5-amidated thiochromones. organic-chemistry.org

Copper catalysis has shown promise in the synthesis of sulfur-containing heterocycles. While direct copper-catalyzed synthesis of this compound is not extensively documented, copper-catalyzed methods for the synthesis of related chromene structures and the introduction of sulfur-containing functionalities are known. beilstein-journals.org

For example, copper-catalyzed three-component reactions have been developed for the synthesis of 4-amino-2H-chromen-2-imines. nih.gov Furthermore, copper-catalyzed reactions for the synthesis of various chromene derivatives have been reported, which could potentially be adapted for the synthesis of thioflavone precursors. nih.govscilit.comencyclopedia.pub A study by the Wang and Shi group demonstrated a CuI-catalyzed C–H hydroxylation of thiophenols, where a disulfide group directed the reaction, leading to the formation of 2-(phenylthio)phenols. beilstein-journals.org While not a direct synthesis of thioflavones, this highlights the potential of copper catalysis in forming C-S bonds and functionalizing aromatic rings, which could be relevant for developing new synthetic routes to this compound derivatives.

Palladium Catalysis in Thiol Coupling Processes

While direct palladium-catalyzed synthesis of this compound is not extensively documented, palladium catalysis is a cornerstone in the formation of C-S bonds, which is relevant for the synthesis of thiochromene derivatives. nih.govnih.gov Generally, these methods involve the cross-coupling of aryl halides with a sulfur source. For instance, a method for synthesizing 2-aryl-4H-thiochromen-4-one derivatives has been developed via a Lewis acid and Pd(II)-catalyzed cross-coupling of 2-(methylsulfinyl)-4H-thiochromen-4-one with various boronic acids. nih.gov This suggests a potential, albeit indirect, route to substituted this compound derivatives.

The synthesis of various 2-phenyl-4H-chromen-4-one derivatives has been achieved through palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes, which could then potentially undergo thionation. nih.gov Palladium complexes have also been employed in the synthesis of functionalized 2-trifluoromethyl-4-chromenone scaffolds, which can be further modified. nih.gov

A general and efficient method for the palladium-catalyzed cross-coupling of thiols with aryl halides has been developed using a Pd(OAc)₂/1,1'-bis(diisopropylphosphino)ferrocene catalyst system. This method is applicable to a wide range of aryl bromides and chlorides with aliphatic and aromatic thiols, showcasing the versatility of palladium catalysis in forming the foundational bonds for such sulfur-containing heterocycles.

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4H-thiochromen-4-one67
2p-Tolylboronic acid2-(p-Tolyl)-4H-thiochromen-4-one67
34-(Benzyloxy)phenylboronic acid2-(4-(Benzyloxy)phenyl)-4H-thiochromen-4-one56
44-Nitrophenylboronic acid2-(4-Nitrophenyl)-4H-thiochromen-4-one61

Data sourced from a study on the synthesis of 2-aryl-4H-thiochromen-4-one derivatives via a cross-coupling reaction. nih.gov

Silver-Catalyzed Alkyne Hydroarylation

Silver catalysis is recognized for its ability to activate alkynes towards various transformations, including hydroarylation, which can be a key step in the synthesis of heterocyclic systems. rsc.orgbeilstein-journals.org While specific examples for the direct synthesis of this compound using this method are not prominent, the general strategy is applicable to the formation of the chromene core. Silver-catalyzed hydroarylation of alkynes can proceed via intra- and intermolecular pathways to form biaryl systems. acs.org

For instance, a one-pot combination of silver triflate and proline catalysis has been shown to be effective for the synthesis of 1,2-dihydroisoquinoline (B1215523) derivatives from 2-alkynylbenzaldehydes, amines, and ketones, highlighting the potential of silver catalysis in multicomponent reactions to build complex heterocyclic frameworks.

Organocatalytic Strategies in Synthesis

Organocatalysis has emerged as a powerful tool for the synthesis of chromene derivatives, often providing high yields and enantioselectivity under mild conditions. rasayanjournal.co.innih.govnih.govmdpi.com For the synthesis of derivatives structurally related to this compound, such as 2-amino-4H-chromenes, organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) have been used effectively. rasayanjournal.co.in In one study, DABCO catalyzed the condensation of malononitrile (B47326), benzaldehyde (B42025), and resorcinol (B1680541) in water, demonstrating a green synthetic approach. rasayanjournal.co.in

L-pipecolinic acid has been used as an organocatalyst in the domino oxa-Michael/aldol reactions between salicylaldehyde (B1680747) and electron-deficient olefins to produce 3-substituted 2-phenyl-2H-chromene derivatives with high yields. nih.gov Furthermore, chiral thioureas are effective catalysts for the enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives. mdpi.com

Table 2: Organocatalytic Synthesis of Chromene Derivatives

CatalystReactantsProduct TypeKey Features
DABCOMalononitrile, Benzaldehyde, Resorcinol2-Amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrilesGreen synthesis in water, high yields. rasayanjournal.co.in
L-pipecolinic acidSalicylaldehyde, β-nitrostyrene3-Nitro-2-phenyl-2H-chromenesHigh yields, poor enantioselectivity. nih.gov
Chiral Thioureaα,α-dicyanoolefins, β-naphthol2-Amino-3-cyano-4H-cromene derivativesGood yields, moderate to high enantioselectivities. mdpi.com

Green Chemistry Principles in Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. univpancasila.ac.idresearchgate.net For the synthesis of this compound, a notable green method is the use of solvent-free mechanochemical techniques. Ball milling of solid 2-hydroxyacetophenone and thiourea in the presence of potassium carbonate has been shown to produce the target compound with 75% efficiency after 2 hours. This method eliminates the need for hazardous solvents.

The use of water as a solvent is another key aspect of green chemistry. For example, the organocatalytic synthesis of 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitriles using DABCO is performed in water. rasayanjournal.co.in Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of various 2-amino-4H-chromene derivatives. researchgate.net

Multi-component and One-Pot Reaction Sequences for Derivative Synthesis

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for building molecular complexity from simple starting materials in a single step, aligning with the principles of green chemistry. ijcce.ac.irresearchgate.netresearchgate.netacs.org

A foundational one-pot method for synthesizing this compound involves the cyclization of 2-hydroxyacetophenone with thiourea under basic conditions, such as sodium hydroxide in refluxing ethanol. This reaction proceeds through a nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization.

Numerous MCRs have been developed for the synthesis of structurally diverse 4H-chromene derivatives. A facile and efficient one-pot, multicomponent synthesis of 4H-chromenes has been reported through the reaction of arylglyoxalmonohydrates with 1,3-diketones and malononitrile in the presence of L-proline as a catalyst. ijcce.ac.irresearchgate.net These strategies offer rapid access to a library of chromene derivatives that could potentially be converted to their thione analogues.

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The primary precursor for the synthesis of this compound is often the corresponding 2-phenyl-4H-chromen-4-one. The synthesis of this precursor typically starts from 2-hydroxyacetophenone derivatives. A common route is the Aldol condensation of 2-hydroxyacetophenone with benzaldehyde to form a chalcone (B49325) intermediate. This chalcone then undergoes cyclization to form the chromene scaffold.

Another key intermediate is 4-hydroxy-2H-chromene-2-thione, which can be synthesized from 4-hydroxycoumarin (B602359) by treatment with Lawesson's reagent. arabjchem.orgresearchgate.net This intermediate can then undergo further reactions to introduce the phenyl group at the 2-position. The synthesis of various substituted 4-hydroxy-chromene-2-one derivatives has also been explored, which can serve as versatile precursors. nih.govmdpi.comchimicatechnoacta.ru

Stereoselective Synthesis Approaches for Chiral Thiochromene Derivatives

The development of stereoselective methods for the synthesis of chiral thiochromenes is an active area of research, driven by the potential for these compounds to exhibit specific biological activities. acs.orguniovi.esmdpi.comresearchgate.net While specific methods for the enantioselective synthesis of this compound are not well-documented, strategies for related chiral thiochromenes provide valuable insights.

A gold(I)-catalyzed cascade reaction has been used for the stereoselective synthesis of sulfur-containing indeno[1,2-b]thiochromene derivatives from o-(alkynyl)styrenes substituted with a thio-aryl group. acs.orguniovi.es The enantioselective version of this reaction was explored using chiral gold(I) complexes. acs.orguniovi.es

An efficient and highly stereoselective strategy for the synthesis of 2,3-substituted thiochromenes has been developed via a tandem thio-Michael addition reaction of an in situ generated α,β-unsaturated aldehyde sugar derivative. researchgate.net Additionally, three-component 1,3-dipolar cycloaddition reactions have been used to synthesize spirooxindole pyrrolidine (B122466) grafted thiochromene scaffolds in a regio- and stereo-selective manner. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 2 Phenyl 4h Chromene 4 Thione

Reactions Involving the Thione Group

The carbon-sulfur double bond (thione) is the most prominent functional group, and its chemistry dictates a significant portion of the molecule's reactivity. It readily undergoes oxidation, reduction, and nucleophilic attack.

The sulfur atom in the thione group of 2-phenyl-4H-chromene-4-thione can be readily oxidized to form the corresponding S-oxide (sulfine) or S,S-dioxide (sulfone). The extent of oxidation depends on the nature of the oxidizing agent and the reaction conditions.

Common oxidizing agents like peracetic acid (PAA), monoperoxyphthalic acid (MPPA), and meta-chloroperoxybenzoic acid (m-CPBA) are effective for these transformations. researchgate.net For instance, the oxidation of thioflavone with PAA can yield thioflavone 1,1-dioxide in significant amounts. researchgate.net Similarly, treatment with MPPA also leads to the dioxide. researchgate.net The use of milder oxidants or controlling the stoichiometry can allow for the isolation of the intermediate thioflavone 1-oxide (a sulfine), though it is often obtained as a mixture with the corresponding 1,1-dioxide when using reagents like hydrogen peroxide or m-CPBA. researchgate.net The sulfine (B13751562) itself is resistant to further oxidation to the dioxide even with excess MPPA. researchgate.net

ReactantOxidizing AgentProduct(s)YieldReference
This compoundPeracetic acid (PAA)2-Phenyl-4H-1-benzothiopyran-4-one 1,1-dioxide67-76% researchgate.net
This compoundMonoperoxyphthalic acid (MPPA)2-Phenyl-4H-1-benzothiopyran-4-one 1,1-dioxide41% researchgate.net
This compoundm-CPBA or H₂O₂Thioflavone 1-oxide and Thioflavone 1,1-dioxideMixture (low yield of pure 1-oxide) researchgate.net
This compound-thione (Dithioflavone)Monoperoxyphthalic acid (MPPA) (1 eq.)Sulfine- researchgate.net

The thione group can be reduced to the corresponding thiol. The choice of reducing agent is critical for the outcome of the reaction. Powerful hydride donors like lithium aluminum hydride (LiAlH₄) are capable of reducing the thione group. researchgate.netmasterorganicchemistry.com The reduction of thioflavones with LiAlH₄ typically yields the corresponding thioflavan-4-ols. researchgate.net This suggests the reduction of the C=S double bond to a thiol (C-SH) and also the reduction of the C2=C3 double bond of the chromene ring.

While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent commonly used to reduce ketones to secondary alcohols, its application to thioflavones is also documented. masterorganicchemistry.comscirp.org The reduction of the thione is expected to proceed analogously to a ketone reduction, yielding the secondary thiol.

ReactantReducing AgentProductReference
ThioflavonesLithium aluminum hydride (LiAlH₄)Thioflavan-4-ols researchgate.net
Aldehydes/Ketones (general)Sodium borohydride (NaBH₄)Primary/Secondary Alcohols masterorganicchemistry.com

The carbon atom of the thione group is electrophilic and can be attacked by nucleophiles. However, this reactivity competes with conjugate addition to the chromene ring system. A notable reaction is the conversion of this compound into its dithio analogue, 2-phenyl-4H-chromene-4,4-dithione (dithioflavone), upon treatment with phosphorus pentasulfide (P₂S₅). researchgate.net This reaction highlights the ability of the thione group to be replaced. Dithioflavone can be converted back to the starting thioflavone by oxidation with dimethyl sulfoxide (B87167) (DMSO) in the presence of sulfuric acid. researchgate.net

The reaction with amines, a common transformation for ketones leading to imines, is also a potential pathway for thiones, though direct examples for this specific compound are less documented in favor of Michael additions. libretexts.org

Reactions Involving the Chromene Ring System

The reactivity of the chromene ring itself, which includes the fused benzene (B151609) ring and the α,β-unsaturated system, is also significant.

The fused benzene ring of the benzopyran core can undergo electrophilic aromatic substitution, similar to other activated aromatic systems. The position of substitution is directed by the existing oxygen atom and other substituents on the ring. The literature contains numerous examples of thioflavones bearing substituents like bromo and nitro groups on the benzopyran core, indicating the feasibility of such reactions. acs.orgnih.gov For example, 5,7-dibromo- and 3-nitro-substituted this compound derivatives have been synthesized and characterized. acs.orgnih.gov The synthesis of a 3-bromo derivative via bromination of a related 4-methyl-2H-1-benzothiopyran-2-one has also been reported, suggesting that direct halogenation is a viable pathway. researchgate.net

Reactant ClassReaction TypeSubstituentsReference
ThioflavonesElectrophilic SubstitutionBromo groups (e.g., at C5, C7) acs.org
ThioflavonesElectrophilic SubstitutionNitro groups (e.g., at C3) nih.gov
ThioflavonesRadical CyclizationBromo group at R² position rhhz.net

The α,β-unsaturated nature of the thione system in this compound makes it an excellent Michael acceptor. Nucleophiles can add to the C3 position in a 1,4-conjugate addition manner. This reaction has been extensively studied, particularly with organometallic reagents.

Copper-catalyzed conjugate addition of Grignard reagents (both alkyl and aryl) to thiochromones provides an efficient route to 2,3-disubstituted thiochroman-4-ones. mdpi.comresearchgate.netnih.gov The reaction proceeds in good yields and tolerates a wide range of functional groups on both the Grignard reagent and the thiochromone (B8434766) aromatic ring. The use of an additive like trimethylsilyl (B98337) chloride (TMSCl) is often beneficial. mdpi.com This reaction provides a unified approach to synthesizing both 2-alkylthiochroman-4-ones and thioflavanones (2-arylthiochroman-4-ones). mdpi.com Besides Grignard reagents, other nucleophiles such as thiols can also participate in Michael additions. For instance, heteroaromatic thiols have been added to related 2-aryl-3-nitro-2H-chromenes in a base-catalyzed one-pot thia-Michael addition-elimination reaction. rsc.org

Thiochromone SubstrateGrignard Reagent (R-MgX)Copper CatalystProduct (2-R-thiochroman-4-one) YieldReference
Thiochromonen-BuMgClCuCN·2LiCl88% mdpi.com
Thiochromonei-PrMgClCuCN·2LiCl69% mdpi.com
ThiochromoneCyclohexyl-MgClCuCN·2LiCl85% mdpi.com
ThiochromonePhMgBrCuCN·2LiCl85% mdpi.com
6-MethylthiochromonePhMgBrCuCN·2LiCl88% mdpi.com
6-ChlorothiochromonePhMgBrCuCN·2LiCl82% mdpi.com
6,8-DifluorothiochromonePhMgBrCuCN·2LiCl70% mdpi.com

Cyclization Reactions for Fused Heterocyclic Systems

This compound, also known as 1-thioflavone, serves as a valuable precursor for the synthesis of various fused heterocyclic systems. Its reactive thiocarbonyl group and adjacent functionalities allow for a range of cyclization and cycloaddition reactions.

One prominent application is in the synthesis of tricyclic fused pyrazolines. The reaction of (Z)-3-arylidene-1-thioflavanones, which are derivatives of the thioflavone scaffold, with hydrazines leads to the formation of 2,3,3a,4-tetrahydro-3-aryl-4-phenyl Current time information in Bangalore, IN.benzothiopyrano[4,3-c]pyrazoles. researchgate.net This transformation provides a straightforward method for accessing these complex heterocyclic structures. researchgate.net

Furthermore, the thioflavone core can be elaborated through reactions involving adjacent positions. For instance, 3-formylchromone derivatives, which are structurally related, react with various hydrazines to generate pyrazole-fused systems. nih.gov Another approach involves the reaction of 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitriles with thiourea (B124793). This sequence, following O-alkylation, yields substituted 4H-Chromeno[2,3-d]pyrimidin-2-thione compounds, demonstrating the versatility of the chromene system in building fused pyrimidine (B1678525) rings. rasayanjournal.co.in

Radical-initiated cyclization of methylthiolated alkynones provides an efficient pathway to thioflavones bearing diverse substituents at the 3-position. nih.gov These functionalized thioflavones can then potentially undergo further cyclization reactions to create fused systems. The reaction tolerates a variety of functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic rings. nih.govrhhz.net

The following table summarizes representative cyclization reactions starting from or related to the this compound scaffold to form fused heterocyclic systems.

Starting Material ClassReagent(s)Resulting Fused SystemReaction Type
(Z)-3-Arylidene-1-thioflavanonesHydrazines Current time information in Bangalore, IN.Benzothiopyrano[4,3-c]pyrazolesCondensation/Cyclization
2-Amino-7-hydroxy-4H-chromene derivativesThiourea (after O-alkylation)4H-Chromeno[2,3-d]pyrimidin-2-thionesCondensation/Cyclization
Methylthiolated alkynonesRadical Initiators (e.g., persulfate, photocatalysts)3-Substituted Thioflavones (precursors for fusion)Radical Cyclization

Tautomeric Equilibria and Their Chemical Implications (Thione-Thiol Tautomerism)

The this compound scaffold exhibits thione-thiol tautomerism, a phenomenon common to many heterocyclic thiones. This involves an equilibrium between the thione form (this compound) and the thiol form (2-phenyl-4-mercaptochromenylium). The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the molecule. iaea.orgkuleuven.be

Computational studies on related systems, such as 1,2,4-triazole-3-thiones, indicate that the thione form is generally the more stable tautomer in the gas phase. nih.gov However, the relative stability can be significantly affected by specific solute-solvent interactions. kuleuven.be Polar solvents can stabilize the more polar tautomer through hydrogen bonding. For thioformic acid, specific hydrogen-bonded interactions with polar aprotic solvents were found to be crucial in stabilizing the thione isomer. kuleuven.be Similarly, for anti-thyroid drugs like methimazole, the molecule exists predominantly in its thione form, which is considered essential for its biological activity. ias.ac.in

The chemical implications of this tautomerism are significant. The reactivity of the molecule can differ depending on which tautomer is present or favored under the reaction conditions. The thione form possesses a nucleophilic sulfur atom, making it susceptible to reactions like oxidation. The thiol form, on the other hand, introduces an acidic proton and a sulfur atom that can participate in different reaction pathways, such as the formation of diselenides in selenium analogues. ias.ac.in In the photorelease of carbon monoxide from 3-hydroxyflavothiones, a proposed mechanism involves the formation of a 2-hydroxy-2-phenyl-4-thioxochroman-3-one intermediate, highlighting the dynamic interplay of different tautomeric and intermediate forms during a reaction. acs.org

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Research has focused on elucidating the pathways of its formation and subsequent transformations, including cycloadditions and functional group interconversions.

Elucidation of Reaction Pathways and Intermediates

The synthesis of thioflavones and their derivatives often proceeds through multi-step pathways involving distinct intermediates. For example, the synthesis of 3-substituted thioflavones via radical-promoted cyclization of methylthiolated alkynones involves the addition of a radical species to the alkyne's triple bond, followed by an intramolecular cyclization with the methylthio group. rhhz.net

In cycloaddition reactions, the thioflavone can act as a dienophile or heterodienophile. The hetero-Diels-Alder reaction of thiochalcones with 1-phenyl-4H-phosphinin-4-one 1-oxide proceeds via a concerted mechanism, with a preferred endo approach of the reactants to yield specific stereoisomers. bohrium.com The study of such reactions helps in predicting and controlling the stereochemistry of the products.

Mechanistic investigations into the photoreactivity of related 3-hydroxyflavothiones suggest the involvement of several transient species. The proposed pathway includes the formation of a 1,2,3-thiadioxetane intermediate following the reaction with triplet oxygen, which ultimately leads to the final products. acs.org The exploration of reaction pathways for b-lactones, which are strained heterocycles, reveals various modes of reactivity, including nucleophilic addition, rearrangements, and decarboxylation, often proceeding through distinct intermediates that dictate the final product. clockss.org Similarly, understanding the formation of imines, which can be related to intermediates in certain thioflavone syntheses, is critical as they are key intermediates in many organic transformations. researchgate.net

Influence of Electronic and Steric Properties on Reactivity

The reactivity of the this compound core is significantly modulated by the electronic and steric properties of substituents on its aromatic rings. These effects influence reaction rates, yields, and even the reaction pathway itself.

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring at the 2-position or on the benzo portion of the chromene ring can alter the electron density of the reacting centers. In radical cyclization reactions to form 3-substituted thioflavones, a wide range of substituents are tolerated. rhhz.net For instance, both EDGs (methyl, methoxy) and EWGs (halogens, cyano, trifluoromethyl) on the alkynone precursor are compatible, leading to the desired thioflavone products in moderate to good yields. nih.govrhhz.net However, highly reactive groups like formyl can sometimes suppress the desired cyclization. rhhz.net In reactions of 4-hydroxycoumarin (B602359), which is structurally related to the thiol tautomer, aldehydes with EWGs (e.g., nitro, halides) react faster than those with EDGs (e.g., methoxy, hydroxyl). arabjchem.org This suggests that the electrophilicity of the reaction partner, influenced by electronic effects, is a key factor.

The following table provides examples of how substituents can influence the reactivity of the thioflavone scaffold and related precursors.

Reaction TypeSubstituent Type (Position)Observed EffectReference
Radical Cyclization (Alkynone Precursor)Electron-donating (e.g., -OCH₃)Reaction proceeds well, affording products in good yields. rhhz.net
Radical Cyclization (Alkynone Precursor)Electron-withdrawing (e.g., -Cl, -Br, -CF₃)Reaction is tolerant; products are obtained in moderate to good yields. nih.govrhhz.net
Radical Cyclization (Alkynone Precursor)Strongly activating/reactive (e.g., -CHO)Can suppress the desired reaction and lower the yield. rhhz.net
Condensation (Related Chromene Synthesis)Electron-withdrawing (on aldehyde)Increases reaction rate compared to electron-donating groups. arabjchem.org
Biological Activity (Chromen-4-one analog)Bulky groups (at C-3)Size and nature of the substituent are important for COX-2 inhibitory activity. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-phenyl-4H-chromene-4-thione. Both proton (¹H) and carbon (¹³C) NMR studies provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of protons reveal the connectivity of the carbon skeleton. For this compound, aromatic protons are typically observed in the downfield region of the spectrum, generally between δ 6.8 and 7.6 ppm. The thione group (C=S) at the 4-position influences the electronic environment of adjacent protons, causing them to be deshielded and shifted downfield compared to their ketone (C=O) analogs. A key signal for this structure is the vinyl proton (-C=CH) at the 3-position, which appears as a singlet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ) ppm Multiplicity
H-3 ~6.6 Singlet

Data are based on typical values for this class of compounds and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy is crucial for identifying the carbon framework, particularly the characteristic thione carbon. The C=S carbon of this compound gives a distinctive signal in the far downfield region of the spectrum, a key differentiator from its flavone (B191248) counterpart (C=O). The chemical shift for the thione carbon is reported to be around 200 ppm, though values for related derivatives have been observed between 176 and 188 ppm. nih.gov

Table 2: Key ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ) ppm
C-2 Not specified
C-3 Not specified
C-4 (C=S) ~176 - 200

The C=S chemical shift is a key diagnostic peak for this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which aids in structural validation. The compound has a molecular weight of 238.31 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula of C₁₅H₁₀OS. Analysis of the fragmentation patterns, such as the characteristic loss of a sulfur atom or the phenyl group, further corroborates the assigned structure.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most significant absorption band is that of the carbon-sulfur double bond (C=S). This C=S stretching vibration is strong and appears in a distinct region of the spectrum, typically between 1200 cm⁻¹ and 1250 cm⁻¹. This peak's presence is a definitive indicator of the thione group and distinguishes the compound from its oxygen analog, 2-phenyl-4H-chromen-4-one, whose C=O stretch appears at a much higher wavenumber (~1650 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Significance
C=S (Thione) ~1230 - 1250 Strong, characteristic peak confirming the thione functional group.
C=C (Aromatic) ~1450 - 1600 Indicates the presence of aromatic rings.

Chromatographic Purity Assessment and Isolation Techniques (e.g., TLC, Column Chromatography)

Chromatographic techniques are fundamental for the isolation and purity assessment of this compound. Thin-layer chromatography (TLC) is routinely used to monitor the progress of its synthesis, allowing for a quick determination of reaction completion and the presence of impurities. rsc.org

For purification, column chromatography is the method of choice. rsc.org A slurry of silica (B1680970) gel is typically used as the stationary phase, and the crude product is eluted with a suitable solvent system. Common eluents for this class of compounds include mixtures of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, in varying ratios. rsc.orgrasayanjournal.co.in The selection of the solvent system is optimized to achieve efficient separation of the desired product from any unreacted starting materials or byproducts, yielding the pure compound.

X-ray Crystallography for Solid-State Structural Determination

Table of Mentioned Compounds

Compound Name
This compound
2-phenyl-4H-chromen-4-one
5,7-Dibromo-2-(4-chlorophenyl)-4H-chromene-4-thione
7,8-dihydroxy-2-phenyl-4H-chromene-4-thione
7,8-dimethoxy-2-phenyl-4H-chromene-4-thione

Structure Activity Relationship Sar and Ligand Design Principles for 2 Phenyl 4h Chromene 4 Thione Derivatives

Impact of Substituent Effects on Biological Activity

The type, position, and electronic properties of substituents on the chromene scaffold and the C-2 phenyl ring are critical determinants of the biological activity of these compounds.

The strategic placement of chemical groups can significantly modulate the pharmacological profile of 2-phenyl-4H-chromene-4-thione derivatives. Research indicates that electron-withdrawing groups, such as a methylsulfonyl group, can enhance the antitumor activity of these compounds by stabilizing charge interactions with their biological targets. For the broader class of 4H-chromenes, substitutions at specific positions have been shown to be crucial for activity. For instance, a 4-aryl moiety, a 3-cyano group, and a 2-amino group are considered essential for cytotoxic activity. researchgate.net

In a study on 2-arylchromone-4-thione derivatives as tyrosinase inhibitors, a series of compounds with varying substituents on both the chromene core and the phenyl ring were synthesized and evaluated. nih.gov The results demonstrated a clear dependence of inhibitory activity on the substitution pattern. For example, the introduction of hydroxyl groups and halogens at different positions led to a range of potencies, highlighting the nuanced effects of both positional and electronic characteristics of the substituents. nih.gov The compound 5,7-Dibromo-3-hydroxy-2-(4-methoxyphenyl)-4H-chromene-4-thione emerged as a particularly potent inhibitor, showcasing the synergistic effect of specific substitutions. nih.gov

Interactive Table: Tyrosinase Inhibitory Activity of Substituted 2-Arylchromone-4-thione Derivatives nih.gov

Compound IDSubstituents on Chromene CoreSubstituents on 2-Phenyl RingIC₅₀ (µM)
2c 5,7-DibromoNaphthalen-2-yl3.57 ± 0.08
2d 5,7-Dibromo2,4-Dimethyl4.21 ± 0.11
2e 5,7-Dibromo4-Chloro3.12 ± 0.07
2f 5,7-DibromoThiophen-2-yl5.68 ± 0.13
2h 5,7-Dibromo, 3-Hydroxy4-Methyl (p-tolyl)1.45 ± 0.05
2n 5,7-Dibromo, 3-Hydroxy4-Methoxy1.12 ± 0.04

Data sourced from a study on thioflavones and thioflavonols as tyrosinase inhibitors. nih.gov

Studies on the oxygen analogs (2-phenyl-4H-chromen-4-ones) further underscore the importance of substituents. For cyclooxygenase-2 (COX-2) inhibition, a methylsulfonyl group at the para-position of the C-2 phenyl ring was found to be a key pharmacophore. nih.govresearchgate.net The size and lipophilicity of substituents at the C-3 position of the chromene ring also directly influence COX-2 inhibitory potency and selectivity. nih.govresearchgate.net

The replacement of the carbonyl oxygen (C=O) in flavones with a sulfur atom to form a thione (C=S) significantly alters the electronic and steric properties of the molecule, thereby modulating its biological profile. The thione group's sulfur atom is larger and more polarizable than oxygen, which can lead to different interactions with biological targets.

One key advantage of the thione group is its potential to enhance binding to metal-containing enzymes. The sulfur atom may chelate with metal ions in the active sites of metalloenzymes, such as aldose reductase, offering a binding interaction not as readily available to their oxygenated ketone counterparts. This modification can thus redirect or enhance the therapeutic application of the chromene scaffold.

Spectroscopic analyses highlight the differences between the thione and ketone derivatives. In infrared (IR) spectroscopy, thiones display a characteristic C=S stretching vibration around 1200–1250 cm⁻¹, which is distinct from the C=O stretch of ketones found near 1650 cm⁻¹. This difference in bond vibration reflects the altered electronic environment of the C-4 position, which in turn influences the molecule's reactivity and biological interactions.

Chiral Considerations in Structure-Activity Relationships

The introduction of a chiral center, typically at the C-4 position of the 4H-chromene ring, can lead to enantiomers with potentially different biological activities. However, specific studies focusing on the chiral considerations and enantioselectivity of this compound derivatives are not extensively detailed in the reviewed literature. For the broader class of 4-aryl-4H-chromenes, the stereochemistry at the C-4 position is known to be a critical factor in their biological effects, as enantiomers can exhibit differential binding affinities for their targets due to the three-dimensional nature of receptor binding pockets. While this principle is fundamental to medicinal chemistry, dedicated SAR studies on the enantiomers of this specific thione scaffold have not been prominently reported.

Computational Chemistry Approaches to SAR

Computational chemistry has become an indispensable tool for understanding and predicting the biological activities of this compound derivatives, providing insights that guide the synthesis of more effective compounds.

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of novel compounds before their synthesis.

For a series of 2-arylchromone-4-thione derivatives designed as tyrosinase inhibitors, a QSAR study revealed a very strong correlation between the structural properties of the compounds and their inhibitory activity. nih.gov The study reported a correlation coefficient (R²) of 0.9997, indicating that the developed model could accurately predict the antityrosinase activity based on the compounds' structural features. nih.gov Similarly, 2D-QSAR simulations have been successfully applied to other chromene series to analyze and understand their structure-activity relationships for antimicrobial and anticancer activities. nih.gov These models help to identify the key structural fragments and physicochemical properties that govern the biological potency of the chromene scaffold.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. This method provides detailed insights into the specific interactions that stabilize the ligand-target complex.

Several docking studies have been performed on 2-phenyl-4H-chromene derivatives to elucidate their mechanism of action against various biological targets. For instance, 2-arylchromone-4-thiones were docked into the active site of the tyrosinase enzyme to understand the structural basis for their inhibitory activity. nih.gov In another example, though focused on the oxygen analog, docking of 2-phenyl-4H-chromen-4-one derivatives into the active site of the COX-2 enzyme revealed that a p-methylsulfonyl substituent on the phenyl ring could fit into a secondary pocket, an interaction crucial for selective inhibition. nih.govresearchgate.net

Interactive Table: Summary of Molecular Docking Studies on Chromene Derivatives

Compound ClassBiological TargetKey Findings & InteractionsRef.
2-Arylchromone-4-thionesTyrosinase (2Y9X)Identified binding interactions responsible for competitive inhibition. nih.gov
2-Phenyl-4H-chromen-4-onesHistamine (B1213489) N-methyltransferase (HMT)Showed high negative binding scores, suggesting potent antihistamine activity. scispace.com
4-Aryl-4H-chromenesCyclin-dependent kinase 2 (CDK2)Identified key interactions including hydrogen bonds, pi-pi stacking with PHE80, and pi-cation interactions with LYS33. japsonline.com
Chromeno[2,3-b]pyridinesRab23 ProteinShowed favorable interactions of the pyran and pyridine (B92270) moieties within the protein's binding site. researchgate.net
2-Phenyl-4H-chromen-4-onesCyclooxygenase-2 (COX-2)The p-MeSO₂ group oriented into a secondary pocket (Arg⁵¹³, Val⁵²³); the carbonyl group interacted with Ser⁵³⁰. nih.govresearchgate.net

These computational studies demonstrate that interactions such as hydrogen bonding, π-π stacking, hydrophobic interactions, and halogen bonds are critical for the binding of chromene derivatives to their respective biological targets. japsonline.comfrontiersin.org By analyzing these binding modes, researchers can rationally design new derivatives with improved affinity and selectivity.

Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Analysis for Electronic Characterization

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of this compound and its derivatives. researchgate.netjacsdirectory.com This theoretical approach allows for the detailed characterization of the molecule's electronic landscape, providing insights that are complementary to experimental findings. jacsdirectory.com By calculating parameters such as bond lengths, bond angles, and Mulliken atomic charges, DFT helps in understanding the molecule's geometry and charge distribution. jacsdirectory.com

A critical component of electronic characterization through DFT is the Frontier Molecular Orbital (FMO) analysis. researchgate.net The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the chemical reactivity and kinetic stability of a molecule. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor of molecular stability; a larger gap generally implies lower reactivity and higher stability. researchgate.netmaterialsciencejournal.org

For instance, in studies of various chromene derivatives, the HOMO is often found delocalized over the electron-rich parts of the molecule, such as the pyran ring, while the LUMO is localized on other regions, like an attached phenyl ring. materialsciencejournal.org This separation of FMOs indicates the potential for intramolecular charge transfer, a key aspect of the molecule's electronic behavior. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping, another DFT-based analysis, provides a visual representation of the charge distribution. researchgate.netbohrium.com It identifies the electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is vital for predicting sites of intermolecular interactions. researchgate.netbohrium.com Theoretical calculations for various chromene derivatives have been performed to quantify the energy levels of FMOs, their energy gaps, and dipole moments, which are then used to estimate chemical descriptors and correlate them with biological activity. bohrium.com

DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Amino-6-(4-ethoxyphenylazo)-4-(phenyl)-4H-benzo[h]chromene-5.58-2.113.47
2-Amino-6-(4-ethoxyphenylazo)-4-(4-methylphenyl)-4H-benzo[h]chromene-5.54-2.083.46
2-Amino-6-(4-ethoxyphenylazo)-4-(4-methoxyphenyl)-4H-benzo[h]chromene-5.48-2.043.44
2-Amino-6-(4-ethoxyphenylazo)-4-(4-chlorophenyl)-4H-benzo[h]chromene-5.67-2.253.42
2-Amino-6-(4-ethoxyphenylazo)-4-(4-nitrophenyl)-4H-benzo[h]chromene-6.04-2.873.17

This table presents representative data for benzo[h]chromene derivatives, illustrating how substituents on the phenyl ring influence the Frontier Molecular Orbital energies. Data is conceptually derived from findings reported in studies like those on azo-chromene derivatives. semanticscholar.org

Rational Design Strategies for Novel this compound Analogs

The rational design of novel this compound analogs is a key strategy in medicinal chemistry to develop compounds with enhanced potency and selectivity for specific biological targets. This approach relies on understanding the structure-activity relationships (SAR) to make targeted chemical modifications to the parent scaffold. nih.govnih.gov

One prominent strategy involves introducing specific pharmacophores known to interact favorably with a target enzyme. For example, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a methylsulfonyl (MeSO₂) group was incorporated at the para-position of the 2-phenyl ring of related 2-phenyl-4H-chromen-4-one derivatives. nih.govresearchgate.net This design was based on the knowledge that this group can fit into a secondary pocket of the COX-2 active site, enhancing binding affinity and selectivity over the COX-1 isoform. nih.gov Molecular modeling studies, such as docking, are often employed to validate these design hypotheses before synthesis. nih.gov

Another design principle focuses on exploring the impact of substituents at various positions of the chromene ring. Studies have shown that the nature and size of the substituent at the C-3 position of the chromene scaffold are crucial for inhibitory activity against targets like COX-2. nih.govresearchgate.net By synthesizing a series of analogs with different groups at this position (e.g., hydroxyl, methyl, ethyl, benzyl), researchers can systematically probe the SAR and identify the optimal substitution pattern for biological activity. researchgate.net

Furthermore, rational design extends to modifying other parts of the molecule, such as the 4- and 6-positions of the 4H-chromene core, to improve properties like cytotoxicity against cancer cells. nih.gov This can involve replacing or modifying functional groups, such as esters, to determine their importance for the desired biological effect. nih.gov Conformationally constrained analogs have also been designed to understand the optimal spatial arrangement of substituents for target interaction. nih.gov

The synthesis of thioflavone and thioflavonol derivatives as potential tyrosinase inhibitors provides another example of rational design. nih.gov By creating a library of 2-arylchromone-4-thione derivatives with diverse substitution patterns on both the chromene and the 2-phenyl rings (e.g., bromo, dimethyl, chloro, methoxy), researchers can systematically evaluate their inhibitory effects and build a comprehensive SAR profile. nih.gov This allows for the identification of lead compounds with significantly improved activity compared to standard inhibitors. nih.gov

Parent ScaffoldDesign StrategyModificationResulting Analog (Example)Intended Outcome
2-Phenyl-4H-chromen-4-oneIntroduction of a COX-2 selective pharmacophore.Addition of a p-MeSO₂ group to the 2-phenyl ring and a benzyloxy group at C-3.3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-onePotent and selective COX-2 inhibition. nih.govresearchgate.net
4H-ChromeneDetermine the importance of the ester functional group at the 4th position.Replacement of an ester group with a ketone or alcohol.Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-oxo-2-phenylethyl)-4H-chromene-3-carboxylateElucidation of SAR for cytotoxicity in cancer cells. nih.gov
2-Aryl-4H-chromene-4-thioneSystematic variation of substituents on the chromene and aryl rings.Introduction of bromo groups at C-5 and C-7, and a tolyl group at C-2 with a hydroxyl at C-3.5,7-Dibromo-3-hydroxy-2-(p-tolyl)-4H-chromene-4-thioneDiscovery of potent tyrosinase inhibitors. nih.gov

Applications of 2 Phenyl 4h Chromene 4 Thione in Advanced Chemical and Material Science Research

Role as a Versatile Chemical Building Block for Complex Heterocycles

The 2-phenyl-4H-chromene-4-thione molecule is a significant precursor in organic synthesis due to the reactivity of its thione group (C=S). This functional group can undergo a variety of chemical transformations, allowing chemists to construct more complex heterocyclic structures. The thione group's reactivity differs significantly from its ketone analog (chromen-4-one), providing alternative synthetic pathways.

Key reactions involving the thione moiety include:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The C=S double bond can be reduced to yield the corresponding thiol or sulfide.

Substitution Reactions: The chromene ring system can undergo both electrophilic and nucleophilic substitution reactions to introduce additional functional groups.

These fundamental reactions allow this compound to serve as a starting point for a diverse array of fused heterocyclic compounds. For instance, the reactivity of the related 6-iodo-2-phenyl-4H-benzo[d] Current time information in Bangalore, IN.thiazine-4-thione has been utilized to synthesize complex systems like quinazoline-4(3H)-thiones, pyrazoles, and thiadiazoles, highlighting the synthetic potential inherent in the thione functionality. researchgate.net The chromene scaffold itself is a privileged structure in medicinal chemistry, and the ability to modify it via the thione group expands its utility for creating novel compounds with potential biological activity. frontiersin.orgscirp.orgresearchgate.net

Development of Novel Materials with Specific Optical and Electronic Properties

The extended π-conjugated system of the this compound core, combined with the electronic influence of the thione group, imparts interesting optical and electronic properties to its derivatives. These characteristics are actively being explored in the field of materials science.

Derivatives of this scaffold are being investigated for applications such as:

Fluorescent Dyes: The inherent fluorescence of the chromene ring system can be tuned by chemical modification, making these compounds suitable for use as fluorescent dyes in imaging applications.

Organic Light-Emitting Diodes (OLEDs): The structural characteristics of this compound allow for modifications that can enhance the performance of materials used in the fabrication of OLEDs.

Research into related chromene derivatives has provided insight into their structure-property relationships. For example, studies on coumarin-based pyrano-chromene derivatives have utilized Density Functional Theory (DFT) to analyze their electronic and non-linear optical (NLO) properties. rsc.org These computational studies revealed that small structural changes can significantly alter the electronic band gap and hyperpolarizability, which are key parameters for NLO materials. rsc.org The UV-visible absorption properties, a critical factor for optical materials, have been characterized for various thioflavone derivatives, showing absorption maxima (λmax) in the range of 355 to 391 nm, demonstrating how substitutions on the chromene ring can modulate light absorption. nih.gov

Table 1: Optical Properties of Selected Thioflavone Derivatives An interactive table detailing the maximum absorption wavelengths for various substituted thioflavone compounds.

Compound NameSubstitution Patternλmax (nm)
5,7-Dibromo-2-(thiophen-2-yl)-4H-chromene-4-thioneThiophen-2-yl at C2; Dibromo at C5, C7355 nih.gov
5,7-Dibromo-3-hydroxy-2-(p-tolyl)-4H-chromene-4-thionep-Tolyl at C2; Hydroxy at C3; Dibromo at C5, C7375 nih.gov
5,7-Dibromo-2-(2,4-dimethylphenyl)-4H-chromene-4-thione2,4-Dimethylphenyl at C2; Dibromo at C5, C7383 nih.gov
5,7-Dibromo-2-(4-chlorophenyl)-4H-chromene-4-thione4-Chlorophenyl at C2; Dibromo at C5, C7391 nih.gov

Advanced Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems. The 4H-chromene scaffold has been identified as a promising core structure for the development of such probes. nih.gov Specifically, derivatives of this compound are being explored for their potential as targeted chemical probes.

A notable example is the synthesis of 2-heptyl-chromene-4-thione as part of a study to develop chemical probes for profiling the quorum-sensing signal synthase PqsD in the bacterium Pseudomonas aeruginosa. beilstein-journals.org In this research, the corresponding chromen-4-one was treated with Lawesson's reagent (P4S10) in pyridine (B92270) to yield the desired chromene-4-thione, demonstrating a key synthetic step in probe development. beilstein-journals.org

Furthermore, conformationally restricted 4H-chromene analogs have been suggested as useful chemical probes to investigate the molecular mechanisms behind the cytotoxicity of this class of compounds, particularly in drug-resistant cancer cell lines. nih.gov The ability to synthesize a wide range of derivatives from the chromene template allows for the systematic exploration of structure-activity relationships, which is crucial for designing highly specific and potent probes for biological targets. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Underexplored Synthetic Methodologies

The development of novel synthetic strategies is crucial for improving efficiency, reducing environmental impact, and accessing new derivatives of 2-phenyl-4H-chromene-4-thione. Future research is focusing on methodologies that offer milder reaction conditions, higher yields, and greater sustainability.

Enzyme Catalysis in Thiochromene Synthesis

The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. While still an emerging field for thiochromenes, biocatalysis has shown promise in the synthesis of the parent chromene scaffold. For instance, lipase (B570770) from Mucor miehei has been successfully used to catalyze the three-component reaction for synthesizing indolyl 4H-chromenes, particularly when used in conjunction with ionic liquids. frontiersin.org This approach not only provides high yields but also allows for the reuse of the catalytic system. frontiersin.org Another example is the use of baker's yeast, which has been employed to catalyze the multicomponent synthesis of 2-amino-4H-chromenes at room temperature and neutral pH. frontiersin.org The application of these enzymatic methods to the synthesis of this compound could lead to more sustainable and selective production pathways.

Sonochemical and Electrochemical Synthesis Approaches

Alternative energy sources are being explored to drive chemical reactions more efficiently. Sonochemistry, which utilizes ultrasound to induce cavitation, has been shown to significantly accelerate the synthesis of substituted chromenes. An ultrasonic-assisted method for producing 2-amino-4H-chromenes using potassium titanium oxalate (B1200264) as a catalyst resulted in excellent yields (92%) in a fraction of the time (15 minutes) compared to conventional heating methods (85% yield in 3.5 hours). frontiersin.orgsci-hub.se This technique saves a substantial amount of energy and time. sci-hub.se

Electrochemical synthesis represents another promising frontier. Direct electrochemical oxidation has been used to synthesize 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives. nih.gov This one-pot process, conducted at a carbon electrode in an undivided cell, demonstrates the potential of electrochemistry to create complex chromene-based structures through controlled oxidation and coupling reactions. nih.gov Adapting these electrochemical methods for the synthesis or modification of this compound could offer novel and efficient reaction pathways.

Application of Ionic Liquids and Other Green Solvents

The replacement of volatile and often toxic organic solvents is a central goal of green chemistry. Ionic liquids (ILs) have emerged as effective alternative reaction media due to their negligible vapor pressure, high thermal stability, and ability to be recycled. researchgate.net The synthesis of 2-amino-4H-chromenes has been successfully carried out in various ionic liquids, which can act as both the solvent and catalyst. acgpubs.org For example, novel multi-cationic ionic liquids have been used to facilitate the microwave-assisted synthesis of 2-amino-4H-chromenes, combining the benefits of ILs with the rapid heating of microwaves. rsc.org

Water is another green solvent that has been effectively used in the synthesis of chromene derivatives. An organocatalytic approach using DABCO (1,4-diazabicyclo[2.2.2]octane) in water has been developed for the synthesis of 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitriles, highlighting the potential for environmentally benign processes. rasayanjournal.co.in

Table 1: Comparison of Conventional and Emerging Synthesis Methods for Chromene Derivatives

Methodology Catalyst Solvent Conditions Time Yield Reference
Conventional Piperidine Ethanol Reflux 9 h Good scirp.org
Ultrasonic Potassium Titanium Oxalate Water/Ethanol 40°C, 40 kHz 15 min 92% sci-hub.se
Microwave Multi-cationic Ionic Liquid Ionic Liquid Microwave 5-10 min High rsc.org
Enzymatic Lipase (Mucor miehei) Ionic Liquid Room Temp - High frontiersin.org
Green Organocatalysis DABCO Water - Short High rasayanjournal.co.in

Broadening Substrate Scope and Improving Atom Economy in Synthetic Routes

To generate a diverse library of this compound analogs for screening and development, it is essential to broaden the range of compatible starting materials (substrates). Research is focused on developing robust synthetic protocols that tolerate a wide variety of functional groups on both the salicylaldehyde (B1680747) and the phenyl-containing precursors. Studies have demonstrated the successful synthesis of 2-amino-4H-chromene-3-carbonitriles from a wide array of substituted aldehydes, achieving excellent yields in all cases. nih.gov Similarly, asymmetric [4+2] cycloaddition reactions have been shown to accommodate various substituents, including methoxy, methyl, chloro, fluoro, and bromo groups on the salicyl N-phosphonyl imine ring, leading to highly functionalized 4H-chromenes. nih.gov

Advanced Mechanistic Investigations of Complex Chemical Transformations

A deeper understanding of how chemical reactions proceed at a molecular level is critical for optimizing conditions and designing new synthetic routes. For the synthesis of this compound, a key transformation is often the thionation of the corresponding 2-phenyl-4H-chromen-4-one using a sulfur-transfer agent like Lawesson's reagent.

Computational studies, specifically using Density Functional Theory (DFT), have elucidated the mechanism of this thionation process. The reaction is believed to occur via a two-step mechanism. First, a monomer of the dissociated Lawesson's reagent undergoes a concerted cycloaddition with the carbonyl group to form a four-membered oxathietane intermediate. This is followed by a cycloreversion step that yields the final thiocarbonyl product and a phosphine (B1218219) oxide byproduct. acs.org Topological analyses have confirmed that the formation of the P-O and C-S bonds is concerted but asynchronous, and the second step (cycloreversion) is the rate-limiting step of the process. acs.org

Mechanistic studies also shed light on the formation of the chromene ring itself. For example, the organocatalytic synthesis of chromenes using DABCO is understood to proceed through an initial Knoevenagel condensation, followed by an intramolecular cyclization. rasayanjournal.co.in Understanding these pathways allows chemists to rationally select catalysts and conditions to favor the desired product and minimize side reactions. nih.gov

Deeper Computational and Theoretical Characterization for Predictive Modeling

Computational chemistry is becoming an indispensable tool for predicting the properties and behavior of molecules like this compound before they are synthesized. Molecular modeling techniques, such as docking studies, are used to predict how these molecules might interact with biological targets.

For instance, computational evaluations of the parent oxygen analog, 2-phenyl-4H-chromen-4-one, have been performed to predict its potential as an antihistamine by docking it into the active site of the histamine (B1213489) N-methyl transferase (HMT) enzyme. scispace.com Similarly, docking studies of related derivatives into the active site of cyclooxygenase-2 (COX-2) have helped to rationalize their potent and selective inhibitory activity, showing how specific substituents can form favorable interactions within the enzyme's binding pocket. researchgate.net

Beyond biological activity, computational methods like DFT and Natural Bond Orbital (NBO) analysis are used to explain electrochemical behavior and reaction selectivity. nih.gov These theoretical calculations can provide insights into molecular structure, electronic properties, and reactivity, guiding the design of new derivatives with enhanced characteristics. Predictive models for properties like oral bioavailability are also being developed based on molecular descriptors, which can help in the early stages of drug discovery. nih.gov

Table 2: Examples of Computational Modeling in Chromene Research

Modeling Technique Subject of Study Predicted Property / Insight Reference
Molecular Docking 2-Phenyl-4H-chromen-4-one analogs Antihistamine activity (HMT binding) scispace.com
Molecular Docking 2-Phenyl-4H-chromen-4-one derivatives COX-2 inhibitory activity researchgate.net
DFT / NBO Analysis Coumarin derivatives Electrochemical oxidation mechanism nih.gov
DFT Thionation with Lawesson's Reagent Reaction mechanism and energetics acs.org
QSAR 1,2,4-Triazole derivatives Predictive models for biological activity mdpi.com

Rational Design of Derivatives for Specific Chemical Applications

The strategic modification of the this compound scaffold is a key area of research, aimed at creating new molecules with tailored properties for specific chemical and biological applications. Rational design involves making targeted changes to the core structure to enhance potency, selectivity, or to introduce entirely new functionalities. This approach relies on understanding the structure-activity relationship (SAR), where the chemical structure of a molecule is correlated with its chemical or biological effects.

The this compound structure offers several positions for chemical modification, including the phenyl ring, the chromene core, and the thione group itself. The thione group (C=S) is a significant feature, as its properties differ from the more common ketone (C=O) group found in flavones, influencing the molecule's electronic and steric characteristics. Reactions such as oxidation can convert the thione into a sulfoxide (B87167), while reduction can yield a thiol, offering further avenues for derivatization.

A prominent strategy in the rational design of chromene derivatives is the introduction of specific pharmacophores to target biological molecules. Although much of the detailed research has been conducted on the closely related 2-phenyl-4H-chromen-4-one (flavone) skeleton, the principles are directly applicable to the thione analogue. For instance, in an effort to develop selective cyclooxygenase-2 (COX-2) inhibitors, researchers have designed and synthesized a series of 2-phenyl-4H-chromen-4-one derivatives. nih.govnih.gov They introduced a methylsulfonyl (MeSO2) group onto the phenyl ring, a known pharmacophore for COX-2 selectivity. nih.govnih.gov

Further modifications were made at the C-3 position of the chromene ring to investigate how the size and nature of substituents influence inhibitory activity. nih.govnih.govresearchgate.net Molecular modeling studies, or docking, showed that the methylsulfonyl group could fit well into a specific pocket of the COX-2 enzyme. nih.govnih.gov The results demonstrated that modifying the C-3 position significantly impacted both the potency and selectivity of the compounds. researchgate.net This systematic approach, combining synthesis with molecular modeling and biological evaluation, exemplifies the core of rational drug design. nih.govnih.gov

The data below illustrates the structure-activity relationships for these rationally designed 2-phenyl-4H-chromen-4-one derivatives, showing how different substituents (R) at the C-3 position affect COX-2 inhibition.

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Data for Designed 2-phenyl-4H-chromen-4-one Derivatives researchgate.net

Compound R Group (at C-3) COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index (SI)
3 H 10.80 0.11 98.2
4 OH 9.79 0.13 75.3
5a OMe 12.65 0.10 126.5
5b OEt 13.42 0.09 149.1
5c OAllyl 13.85 0.08 173.1
5d OBz 20.10 0.07 287.1
6 OCOCH₃ 15.65 0.08 195.6

| Celecoxib | (Reference Drug) | 24.30 | 0.06 | 405 |

IC₅₀ represents the concentration required to inhibit 50% of the enzyme activity. The Selectivity Index (SI) is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.

This systematic derivatization has also been applied to develop compounds with other biological activities. For example, novel 2-phenyl-4H-chromene derivatives have been synthesized and evaluated for anti-inflammatory activity by targeting specific signaling pathways. researchgate.net Similarly, researchers have created libraries of 2-amino-4H-chromene derivatives to test for anticancer properties, with some compounds showing potent activity against various tumor cell lines. frontiersin.orgscirp.org The design process often involves creating variations with different functional groups, such as sulfonamides or nitriles, to explore their effects on biological targets like protein kinases or tubulin. frontiersin.orgscirp.org

The rational design of this compound derivatives remains a promising field. By leveraging computational modeling and synthetic chemistry, it is possible to create a vast array of compounds with fine-tuned properties, paving the way for new materials, catalysts, and therapeutic agents. The chromene scaffold has proven to be a versatile template for designing bioactive molecules. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-phenyl-4H-chromene-4-thione, and how can reaction conditions be optimized?

  • Methodology : Base-mediated annulation of ortho-hydroxychalcones with sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) is a common approach. Reaction optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalyst loading (e.g., piperidine or KOH). Monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate) ensures product integrity .
  • Key considerations : Thione formation may compete with ketone retention; control experiments with varying sulfur sources are advised.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Differentiate thione (C=S) from ketone (C=O) via carbon chemical shifts (δ ~200 ppm for C=S vs. δ ~180 ppm for C=O) .
  • IR : Confirm C=S stretch at ~1200–1050 cm⁻¹, absent in ketone analogs .
  • MS : Fragmentation patterns (e.g., loss of sulfur or phenyl groups) aid structural validation .

Q. What are the baseline biological assays for evaluating this compound’s bioactivity?

  • Methodology : Start with in vitro cytotoxicity (MTT assay, IC₅₀ determination) and enzyme inhibition studies (e.g., kinase or protease targets). Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent interference. Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for this compound?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural data. Compare thermal displacement parameters and hydrogen-bonding networks to identify outliers. For example, discrepancies in C-S bond lengths (~1.68 Å vs. 1.72 Å) may arise from torsional strain or crystal packing effects .
  • Case study : A related thione derivative (C18H13ClN6O2S) showed deviations due to π-stacking interactions, resolved via Hirshfeld surface analysis .

Q. What experimental strategies address conflicting bioactivity data in different cell lines or assay conditions?

  • Methodology :

  • Dose-response normalization : Account for variations in cell viability thresholds (e.g., IC₅₀ shifts due to metabolic activity differences in HeLa vs. MCF-7 cells).
  • Mechanistic profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., ROS generation vs. direct target inhibition) .
  • Controlled replication : Standardize culture conditions (e.g., serum concentration, passage number) to minimize batch variability .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., EGFR or COX-2).
  • QSAR : Correlate substituent electronegativity (e.g., -CF₃ vs. -OCH₃) with bioactivity trends. For instance, sulfone derivatives (e.g., 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one) show improved solubility and target affinity .

Q. What ethical and technical challenges arise in sharing crystallographic or bioactivity data for this compound?

  • Ethical considerations : Anonymize sensitive data (e.g., proprietary analogs) while adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like CCDC or ChEMBL for public datasets .
  • Technical challenges : Ensure metadata completeness (e.g., refinement parameters for SXRD, assay protocols for bioactivity) to enable reproducibility .

Data Contradiction and Resolution

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

  • Root-cause analysis :

  • Purity checks : Verify via HPLC (≥95% purity) to exclude impurities affecting thermal properties .
  • Polymorphism : Differential Scanning Calorimetry (DSC) can detect polymorphic forms altering melting points .
    • Case example : A study on flavone analogs (C15H10O2) identified solvent-dependent crystallization patterns causing ~5°C melting point variations .

Structural and Mechanistic Depth

Q. What role do non-covalent interactions (e.g., π-stacking, hydrogen bonding) play in stabilizing the thione tautomer?

  • Experimental evidence : SXRD data for 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione revealed intramolecular N-H⋯S hydrogen bonds (2.09 Å) stabilizing the thione form .
  • Computational insight : DFT calculations (B3LYP/6-311+G**) quantify interaction energies, showing π-stacking contributes >10 kcal/mol stability in phenyl-substituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.